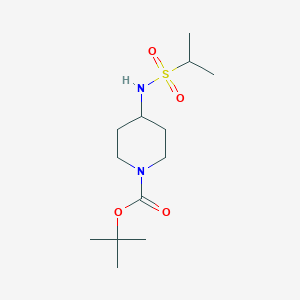

tert-Butyl 4-(propan-2-ylsulfonamido)piperidine-1-carboxylate

Description

tert-Butyl 4-(propan-2-ylsulfonamido)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a propan-2-ylsulfonamido moiety at the 4-position. The Boc group enhances solubility and stability during synthetic processes, while the sulfonamido group contributes to hydrogen-bonding interactions, influencing biological activity and pharmacokinetics .

Properties

IUPAC Name |

tert-butyl 4-(propan-2-ylsulfonylamino)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O4S/c1-10(2)20(17,18)14-11-6-8-15(9-7-11)12(16)19-13(3,4)5/h10-11,14H,6-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRMLDHNUAPPMAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)NC1CCN(CC1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(propan-2-ylsulfonamido)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and propan-2-ylsulfonamide. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(propan-2-ylsulfonamido)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the sulfonamido group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

tert-Butyl 4-(propan-2-ylsulfonamido)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(propan-2-ylsulfonamido)piperidine-1-carboxylate involves its interaction with specific molecular targets. The sulfonamido group can form hydrogen bonds with enzymes or receptors, affecting their activity. The piperidine ring provides structural stability, while the tert-butyl group can influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares tert-Butyl 4-(propan-2-ylsulfonamido)piperidine-1-carboxylate with analogous piperidine derivatives, highlighting structural variations, physicochemical properties, and applications:

Key Observations:

Pyridinyl derivatives (e.g., ) exhibit aromatic π-π interactions, favoring CNS penetration or enzyme active-site binding .

Synthetic Utility :

- The Boc-protected piperidine scaffold is widely used in solid-phase peptide synthesis (SPPS) and fragment-based drug design. Sulfonamidation typically involves reacting a primary amine with propan-2-ylsulfonyl chloride under basic conditions, analogous to methods in .

Research Findings and Structural Analysis

- Crystallography : X-ray studies (e.g., ) reveal that Boc-protected piperidines adopt chair conformations, with substituents influencing torsional angles. The sulfonamido group’s geometry may enhance rigidity, affecting binding kinetics .

- Biological Activity: Sulfonamides are known for enzyme inhibition (e.g., carbonic anhydrase), suggesting the target compound could be optimized for similar targets .

- SHELX Applications: Structural determination of analogs often employs SHELX software for refinement, as noted in , ensuring accurate bond-length and angle measurements .

Biological Activity

tert-Butyl 4-(propan-2-ylsulfonamido)piperidine-1-carboxylate is a compound that has garnered interest for its potential biological activities, particularly in pharmacology. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C₁₃H₁₉N₃O₃S

- Molecular Weight : 273.37 g/mol

- CAS Number : 301185-41-1

The biological activity of tert-butyl 4-(propan-2-ylsulfonamido)piperidine-1-carboxylate is primarily attributed to its interaction with various biological targets. It acts as an inhibitor of specific enzymes and receptors involved in inflammatory pathways, which can lead to its therapeutic potential in conditions such as autoimmune diseases and chronic inflammation.

1. Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the release of pro-inflammatory cytokines such as IL-1β from macrophages stimulated by lipopolysaccharides (LPS) and ATP. The inhibition was found to be concentration-dependent, suggesting a direct relationship between dosage and efficacy.

| Concentration (µM) | IL-1β Release Inhibition (%) |

|---|---|

| 10 | 19.4 |

| 50 | 35.0 |

2. Neuroprotective Properties

In addition to its anti-inflammatory effects, tert-butyl 4-(propan-2-ylsulfonamido)piperidine-1-carboxylate has been investigated for neuroprotective effects. Studies have demonstrated its ability to protect neuronal cells from apoptosis induced by oxidative stress, potentially through the modulation of apoptotic pathways.

3. Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties. It has shown activity against certain bacterial strains, indicating a potential role in treating infections or as a preservative in pharmaceutical formulations.

Case Study 1: In Vitro Efficacy Against Macrophage Activation

A study conducted on human macrophages demonstrated that treatment with tert-butyl 4-(propan-2-ylsulfonamido)piperidine-1-carboxylate resulted in a significant reduction in IL-1β secretion compared to untreated controls. This suggests its potential application in managing inflammatory diseases.

Case Study 2: Neuroprotection in Animal Models

In vivo studies using rodent models of neurodegeneration showed that administration of the compound led to improved cognitive function and reduced markers of neuroinflammation compared to control groups. These findings support further exploration into its therapeutic applications for neurodegenerative disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.